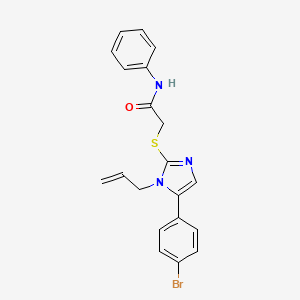

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3OS/c1-2-12-24-18(15-8-10-16(21)11-9-15)13-22-20(24)26-14-19(25)23-17-6-4-3-5-7-17/h2-11,13H,1,12,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWVPSZPHWQICV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multiple steps:

Formation of the Imidazole Ring: The initial step involves the synthesis of 1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol. This can be achieved through the reaction of 4-bromobenzaldehyde with allylamine and thiourea under acidic conditions to form the imidazole ring.

Thioether Formation: The thiol group of the imidazole derivative is then reacted with chloroacetamide in the presence of a base such as potassium carbonate to form the thioether linkage, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dehalogenated or hydrogenated derivatives.

Substitution: Azido or thiocyanato derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The imidazole ring is known for its biological activity, making this compound a candidate for drug development.

Medicine

In medicinal chemistry, 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is studied for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the imidazole and thioether functionalities.

Mechanism of Action

The mechanism of action of 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogs

Key Observations :

- Target vs. 9c: The target compound’s imidazole-thioacetamide framework contrasts with 9c’s benzodiazole-triazole-thiazole hybrid.

- Target vs. 20 : The absence of the 1-allyl group in compound 20 simplifies its synthesis but reduces opportunities for covalent binding or conformational flexibility .

- Target vs. I : The imidazole-thioether moiety in the target compound differentiates it from simpler phenylacetamides like I, which lack heterocyclic complexity .

Key Observations :

Physicochemical and Spectroscopic Properties

Table 3: Comparative Physicochemical Data

Biological Activity

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic organic compound belonging to the imidazole derivative class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structural features, including an imidazole ring, thioether linkage, and various phenyl groups, suggest diverse interactions with biological targets that may lead to significant pharmacological effects.

Chemical Structure

The chemical formula for this compound is . The compound's structure includes:

- Imidazole Ring : Known for its role in enzyme inhibition and receptor modulation.

- Thioether Linkage : Enhances the compound's interaction with biological targets.

- Bromophenyl Group : Imparts unique chemical properties that may influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These targets include enzymes, receptors, and proteins, leading to modulation of their activity. The binding interactions can result in various biological responses, such as:

- Enzyme Inhibition : The imidazole ring can act as a competitive inhibitor for certain enzymes.

- Receptor Modulation : It may selectively bind to receptors involved in various signaling pathways.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Preliminary studies suggest that compounds with similar structures possess chemopreventive and chemotherapeutic effects against cancer cells. For instance, derivatives of imidazole have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cell lines such as TK-10 and HT-29.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. The imidazole moiety is known to influence inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar imidazole derivatives, providing insights into their biological activities:

These findings underscore the potential of imidazole-based compounds in developing therapeutic agents targeting various diseases.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Imidazole Ring : Through condensation reactions involving aldehydes and amines.

- Allyl Group Introduction : Via alkylation reactions using allyl halides.

- Bromination : Using brominating agents like N-bromosuccinimide (NBS).

- Formation of Thioacetamide Moiety : By reacting the imidazole derivative with thioacetic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.